Silver sulfadiazine

Vue d'ensemble

Description

Silver sulfadiazine is a topical sulfonamide antibiotic that acts on the bacterial cell wall and cell membrane . It is used to prevent and treat infections of second- and third-degree burns . It works by killing the bacteria or preventing its growth . It is also used with other treatments to help prevent and treat wound infections in patients with serious burns .

Synthesis Analysis

The electrochemical synthesis of silver sulfadiazine microcrystals is based on using a simple quasi-two-compartment cell equipped with an Ag rod as sacrificial anode and stainless steel cathode . More details about the synthesis of silver sulfadiazine can be found in the paper "Recent advances in sulfadiazine’s preparation, reactions and biological applications" .

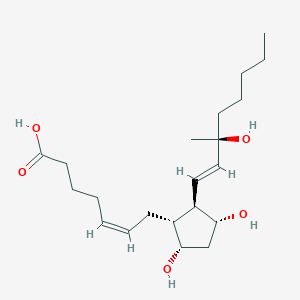

Molecular Structure Analysis

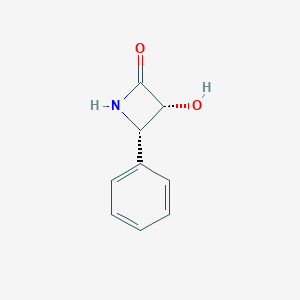

Each silver atom in silver sulfadiazine is coordinated to three sulfadiazine molecules by a distorted tetrahedral configuration of three nitrogen atoms and one oxygen atom .

Chemical Reactions Analysis

Analytical methods for qualitative analysis of silver sulfadiazine, based on chemical, chromatographic and spectroscopic properties were evaluated . The identification by chemical tests requires the detection of the silver ions and the sulfadiazine moiety, that can be performed by classical reactions .

Physical And Chemical Properties Analysis

Silver sulfadiazine is stable in the solid state upon exposure to air, humidity, and temperature up to 100°C for two weeks. It darkens upon exposure to light .

Applications De Recherche Scientifique

Treatment of Burn Wound Infections

SSD is the leading topical antibacterial agent for the treatment of burn wound infections . It is approved by the Food and Drug Administration and is widely accepted to control bacterial infections in second- and third-degree burns .

Eradication of Biofilms

SSD has been found to be effective in eradicating biofilms formed by Methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial effects of SSD are a result of silver ions and not sulfadiazine . SSD, rather than silver nitrate, eradicated mature biofilms by bacterial killing .

Treatment of Infected Burned Skin

SSD, in combination with chitosan (CS) and sodium alginate (SA), has been used to formulate a biofilm for the treatment of infected burned skin . The in vivo study showed a 75% reduction in wound width when using the formulated SSD biofilm .

Antimicrobial Activity

SSD has enhanced antimicrobial activity. The mechanism of action of SSD on bacteria differs from silver nitrate and sodium sulfadiazine. SSD acts only on the cell membrane and cell wall to produce its bactericidal effect .

Treatment of Wound Infections

SSD is a chemical complex clinically used for the prevention of wound infections after injury . It has long been used as a disinfectant, which is non-specific and has relatively low cytotoxicity .

Control of Bacterial Infections

The antibacterial effect of SSD is limited by its poor aqueous solubility, and antibacterial activity develops only by decomposition of SSD to silver ions and sulfadiazine .

Mécanisme D'action

Target of Action

Silver sulfadiazine primarily targets the cell membrane and cell wall of bacteria . It has broad antimicrobial activity, being bactericidal for many gram-negative and gram-positive bacteria, as well as being effective against yeast .

Mode of Action

Silver sulfadiazine acts on the bacterial cell membrane and cell wall to produce its bactericidal effect . Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death .

Biochemical Pathways

It is known that silver ions can bind to various groups in proteins, leading to protein denaturation and enzyme inhibition . This disrupts the normal functioning of the bacterial cell, leading to cell death .

Pharmacokinetics

Silver sulfadiazine has a negligible absorption rate in both superficial and deep burns and normal skin, but absorption increases with blister removal . The excretion of silver is slow and primarily occurs via the feces, while sulfadiazine is excreted via urine (6.6% within 5 days) . The half-life elimination of sulfadiazine is approximately 24 hours .

Result of Action

The result of silver sulfadiazine’s action is the death of the bacterial cells. By disrupting the cell membrane and cell wall, and inhibiting essential enzymes, silver sulfadiazine prevents the bacteria from carrying out their normal functions, leading to cell death .

Action Environment

The action of silver sulfadiazine is influenced by the environment in which it is applied. It is primarily used on second- and third-degree burns . In the presence of a nitrate buffer, the silver ion dissociates completely from the sulfadiazine moiety and is free to precipitate or complex with any suitable ligand . This suggests that the action of silver sulfadiazine may be influenced by the chemical environment of the wound.

Orientations Futures

Silver sulfadiazine is a common antibacterial prophylaxis agent for burns . It is widely available and a low-cost drug, making it a common choice to prevent infection in patients with burns . It is also sometimes used in the treatment of other skin infections not related to burns, such as ulcers . These uses do not have approval by the Federal Drug Administration and are “off-label” .

Propriétés

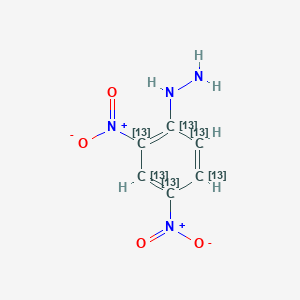

IUPAC Name |

silver;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJSSZHHYBHCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9AgN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048646 | |

| Record name | Sulfadiazine silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Silver sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Silver sulfadiazine | |

CAS RN |

22199-08-2 | |

| Record name | Silver sulfadiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22199-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadiazine, silver [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadiazine silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-amino-N-pyrimidin-2-ylbenzenesulphonamidato-NN,O1)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER SULFADIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46JY43EJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.